molecular formula C24H21N3O3 B2947775 N-(4-ethoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide CAS No. 941907-27-3

N-(4-ethoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide

Numéro de catalogue B2947775
Numéro CAS: 941907-27-3
Poids moléculaire: 399.45
Clé InChI: GQISNNRJYQWRQA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-ethoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide, also known as E-3810, is a novel small molecule inhibitor that has shown potential in cancer treatment. It was first synthesized in 2010 by a team of scientists at Eisai Research Institute in Japan.

Mécanisme D'action

N-(4-ethoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide works by inhibiting the activity of a protein called focal adhesion kinase (FAK), which is involved in cell signaling pathways that promote tumor growth and metastasis. By blocking FAK activity, N-(4-ethoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide prevents the formation of new blood vessels that tumors need to grow and spread.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide has been shown to have minimal toxicity in preclinical studies, with no significant adverse effects on normal tissues. It has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-(4-ethoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide is its specificity for FAK, which makes it a potentially more effective and targeted treatment than other drugs that have broader activity. However, its effectiveness may be limited by the development of drug resistance, which is a common problem with many cancer treatments.

Orientations Futures

There are several potential future directions for research on N-(4-ethoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide. One area of interest is the development of combination therapies that can enhance its effectiveness and overcome drug resistance. Another area of research is the identification of biomarkers that can predict which patients are most likely to benefit from treatment with N-(4-ethoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide. Finally, there is interest in exploring the potential of N-(4-ethoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide in other disease areas, such as fibrosis and inflammation.

Méthodes De Synthèse

The synthesis of N-(4-ethoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide involves a multi-step process that starts with the reaction of 4-ethoxyaniline with ethyl 2-chloroacetate to form N-(4-ethoxyphenyl)glycine ethyl ester. This intermediate is then reacted with 2-aminobenzophenone to form the quinazoline ring system. The final step involves the introduction of the acetamide group through reaction with acetic anhydride.

Applications De Recherche Scientifique

N-(4-ethoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide has been extensively studied in preclinical models of cancer and has shown promising results in inhibiting tumor growth and metastasis. It has been shown to be effective in a variety of cancer types, including breast, lung, colon, and pancreatic cancer.

Propriétés

IUPAC Name

N-(4-ethoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3/c1-2-30-19-14-12-18(13-15-19)25-22(28)16-27-21-11-7-6-10-20(21)23(26-24(27)29)17-8-4-3-5-9-17/h3-15H,2,16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQISNNRJYQWRQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=NC2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.